molecular formula C19H18Cl2N2S B8347763 7,8-Dichloro-10-(4-methylpiperazino)dibenzo(b,f)thiepine

7,8-Dichloro-10-(4-methylpiperazino)dibenzo(b,f)thiepine

Cat. No.: B8347763
M. Wt: 377.3 g/mol
InChI Key: MREKMWBNSWSCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dichloro-10-(4-methylpiperazino)dibenzo(b,f)thiepine is a useful research compound. Its molecular formula is C19H18Cl2N2S and its molecular weight is 377.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H18Cl2N2S

Molecular Weight

377.3 g/mol

IUPAC Name

1-(2,3-dichlorobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine

InChI

InChI=1S/C19H18Cl2N2S/c1-22-6-8-23(9-7-22)17-10-13-4-2-3-5-18(13)24-19-12-16(21)15(20)11-14(17)19/h2-5,10-12H,6-9H2,1H3

InChI Key

MREKMWBNSWSCQB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=CC(=C(C=C24)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Methylpiperazine (15.0 g), followed by titanium tetrachloride (3.1 g) in benzene (45 ml), was added to a warm solution of 7,8-dichlorodibenzo(b,f)thiepine-10(11H)-one (8.85 g) (its preparation is described in Example 8) in benzene (75 ml). The mixture was refluxed while stirring for 28 hours, cooled and decomposed with water (100 ml). The resultant precipitate was filtered and washed with benzene and water. The benzene layer in the filtrate was separated, washed with water, dried over magnesium sulfate and taken down. The enamine base, obtained in nearly quantitative yield, was purified by crystallization from ethanol, m.p. 157°-159° C. Neutralization with maleic acid in ethanol yields the maleate, C23H22Cl2N2O4S, which is crystallized from ethanol; m.p. 229°-232° C.
Quantity
15 g
Type
reactant
Reaction Step One
Name
7,8-dichlorodibenzo(b,f)thiepine-10(11H)-one
Quantity
8.85 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four
Quantity
3.1 g
Type
catalyst
Reaction Step Five

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